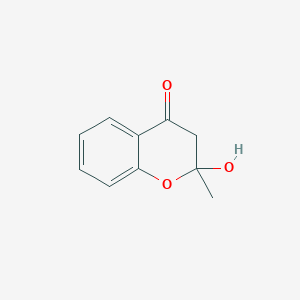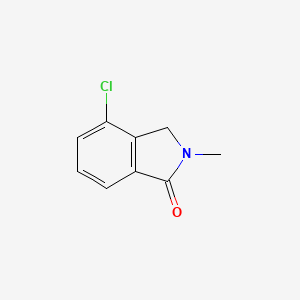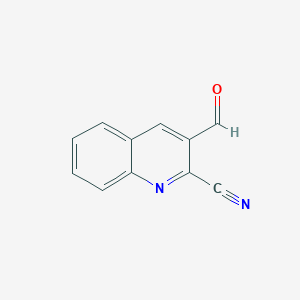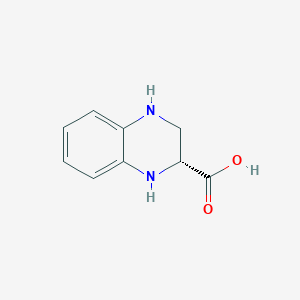
1-Cyanonaphthalene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanonaphthalene-3-methanol is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-3-methanol can be synthesized through several methods. One common approach involves the reaction of 1-cyanonaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide, to form the hydroxymethyl derivative. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanonaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Cyanonaphthalene-3-carboxylic acid.
Reduction: 1-Aminonaphthalene-3-methanol.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-Cyanonaphthalene-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyanonaphthalene-3-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes or receptors.
Comparison with Similar Compounds
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyanonaphthalene: Similar structure but with the cyano group at a different position, leading to different reactivity and properties.
1-Methoxynaphthalene: Contains a methoxy group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness: 1-Cyanonaphthalene-3-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-11-6-9(8-14)5-10-3-1-2-4-12(10)11/h1-6,14H,8H2 |
InChI Key |
HSEMIZFMHJDHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)


![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)







![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
